molecular formula C15H13N B8492695 9-(1-Propenyl)carbazole CAS No. 3324-18-3

9-(1-Propenyl)carbazole

Cat. No.: B8492695
CAS No.: 3324-18-3
M. Wt: 207.27 g/mol
InChI Key: SFQDJUABNNSJHB-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Heterocycle in Materials Science and Organic Synthesis

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced organic materials and a versatile building block in synthetic organic chemistry. Its rigid, planar structure, and electron-rich nature impart favorable charge-transport properties, making carbazole-based materials highly sought after for applications in organic electronics. mdpi.commdpi.com These applications include organic light-emitting diodes (OLEDs), where carbazole derivatives function as efficient hole-transporting materials, electron-blocking layers, and hosts for phosphorescent emitters. mdpi.com

In the realm of organic synthesis, the carbazole nucleus serves as a key structural motif in numerous natural products and pharmaceuticals. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a valuable scaffold for the design of new therapeutic agents and functional molecules.

Overview of N-Substituted Carbazole Derivatives: A Research Perspective

The substitution at the nitrogen atom of the carbazole ring (the 9-position) provides a convenient and effective strategy for modifying the properties of the parent heterocycle. N-substituted carbazole derivatives have garnered significant attention from the research community due to their enhanced solubility, processability, and tailored electronic characteristics. A diverse array of substituents, including alkyl, aryl, and alkenyl groups, have been introduced at the 9-position, leading to a vast library of compounds with a wide spectrum of applications.

From a research perspective, N-substituted carbazoles are investigated for their potential in a variety of fields. In materials science, they are explored as monomers for the synthesis of high-performance polymers with applications in electronics and photonics. For instance, poly(N-vinylcarbazole) (PVK) is a well-known photoconductive polymer that has been extensively studied for its use in xerography and as a host material in polymer light-emitting diodes (PLEDs). In medicinal chemistry, N-substitution is a key strategy in the development of new drug candidates, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of carbazole-based compounds.

Unique Position of 9-(1-Propenyl)carbazole within the N-Alkenylcarbazole Family

Within the family of N-alkenylcarbazoles, this compound occupies a unique and strategic position. Unlike its more commonly studied vinyl counterpart, N-vinylcarbazole, the propenyl derivative introduces a methyl group on the alkenyl chain. This seemingly small structural modification has profound implications for its reactivity and polymerization behavior.

One of the key distinguishing features of this compound is its efficacy as a dienophile in cation radical Diels-Alder reactions. This reactivity opens up avenues for the synthesis of complex carbazole-containing architectures that are not readily accessible with other N-alkenylcarbazoles. Furthermore, this compound can undergo cation radical chain cycloaddition polymerization, a fundamentally different polymerization mechanism compared to the radical, cationic, or anionic polymerization of other vinyl monomers. researchgate.net This unique polymerization behavior allows for the synthesis of novel carbazole-containing polymers with the carbazole unit integrated into the polymer backbone, leading to materials with potentially enhanced thermal stability and distinct electronic properties. researchgate.net

The presence of (E) and (Z) isomers in this compound, arising from the substitution pattern on the double bond, adds another layer of complexity and research interest. The stereochemistry of the monomer can influence the stereoregularity and, consequently, the physical properties of the resulting polymers. The synthesis, separation, and characterization of these isomers are therefore important aspects of the research on this compound.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is driven by a set of well-defined objectives aimed at harnessing its unique chemical properties for the development of new materials and synthetic methodologies. The primary goals of this research can be summarized as follows:

To Develop Efficient Synthetic Routes: A key objective is the development of high-yield, stereoselective methods for the synthesis of both the (E) and (Z) isomers of this compound. This includes the exploration of various catalytic systems and reaction conditions to control the geometry of the double bond.

To Investigate its Polymerization Behavior: A significant focus of research is to thoroughly investigate the cationic and cation radical polymerization of this compound. This involves studying the kinetics and mechanism of the polymerization, characterizing the resulting polymers in terms of their molecular weight, thermal stability, and microstructure, and understanding the influence of the monomer's isomeric purity on the polymer properties.

To Explore its Reactivity in Cycloaddition Reactions: Researchers are interested in further exploring the utility of this compound as a reactive dienophile in Diels-Alder and other cycloaddition reactions. The aim is to synthesize novel and complex carbazole-containing molecules that could have applications in medicinal chemistry or as advanced materials.

To Evaluate the Properties of Derived Materials: A crucial objective is to assess the physical and chemical properties of polymers and other materials derived from this compound. This includes the evaluation of their thermal, mechanical, optical, and electronic properties to determine their potential for applications in areas such as organic electronics, high-performance plastics, and specialty coatings.

Through the pursuit of these objectives, the academic community aims to unlock the full potential of this compound as a valuable monomer and synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3324-18-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

9-prop-1-enylcarbazole

InChI

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-11H,1H3

InChI Key

SFQDJUABNNSJHB-UHFFFAOYSA-N

Canonical SMILES

CC=CN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Advanced Synthetic Methodologies for 9 1 Propenyl Carbazole and Its Derivatives

Direct Synthesis Strategies for 9-(1-Propenyl)carbazole

The direct introduction of the 1-propenyl group at the N9 position of carbazole (B46965) is a primary focus for synthetic chemists. Various strategies have been developed to achieve this transformation efficiently and with high selectivity.

N-Alkylation and N-Alkenylation Approaches

Traditional N-alkylation methods often form the basis for introducing alkenyl groups. These reactions typically involve the deprotonation of the carbazole nitrogen followed by reaction with an appropriate alkenyl halide. However, for the synthesis of this compound, more direct N-alkenylation approaches are often preferred.

One such approach involves the reaction of carbazole with propionaldehyde (B47417) in the presence of a suitable catalyst. While specific examples for this compound are not extensively detailed in the provided results, analogous reactions, such as the reaction of 3-acetyl-9-ethyl carbazole with aromatic aldehydes, suggest the feasibility of this condensation approach to form the propenyl linkage. uobaghdad.edu.iq

A three-component N-alkenylation of azoles with alkynes and an iodine(III) electrophile has been reported, providing a pathway to multisubstituted N-vinylazoles. beilstein-journals.org This methodology, which involves the trans-addition of the azole and an electrophile to the alkyne, could potentially be adapted for the synthesis of this compound using propyne.

Regioselective Functionalization at the N9-Position

Achieving regioselectivity at the N9 position is crucial to avoid undesired side reactions on the carbazole ring. The acidic nature of the N-H proton in carbazole facilitates its selective deprotonation and subsequent functionalization.

Lewis acid catalysis has been shown to direct the N-H functionalization of unprotected carbazoles. For instance, Sc(OTf)3 has been used as a catalyst for the regioselective functionalization of carbazoles with donor-acceptor cyclopropanes, proceeding through a nitrogen-initiated ring opening. nih.gov This highlights the potential of Lewis acids to activate the N9 position for reaction with suitable propenyl precursors.

Palladium-catalyzed hydroamination of isocyanates has also been demonstrated as a simple and efficient method for the amidation of carbazoles at the N9 position, showcasing high chemo- and regio-selectivities without the need for a strong base. rsc.org Adapting such catalytic systems for N-alkenylation could provide a direct route to this compound.

Olefin Metathesis and Related Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. numberanalytics.com While direct synthesis of this compound via olefin metathesis is not explicitly detailed, the principles of this reaction are applicable. For instance, a cross-metathesis reaction between 9-allylcarbazole and another olefin could potentially yield the desired product, although this would depend on the relative reactivity of the double bonds and the choice of catalyst.

Ring-closing carbonyl-olefin metathesis (RCCOM) catalyzed by hydrazine (B178648) has been used to synthesize polycyclic heteroaromatic compounds. nih.gov This type of transformation underscores the versatility of metathesis-type reactions in constructing complex molecular architectures, which could be conceptually applied to the synthesis of carbazole derivatives.

Synthesis of Functionalized this compound Derivatives

Once this compound is obtained, further functionalization of the carbazole core is often desired to tune its properties. Palladium-catalyzed cross-coupling and C-H activation are the premier strategies for introducing a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and has been successfully applied to carbazole derivatives. rsc.orgrhhz.net This reaction typically involves the coupling of a halogenated carbazole with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, N-protected-3-bromo-carbazoles can be efficiently coupled with various aryl/heteroaryl boronic acids to yield conjugated carbazole derivatives. rsc.org This strategy could be employed on a pre-formed this compound that has been halogenated at a specific position on the aromatic core.

Table 1: Examples of Suzuki-Miyaura Coupling on Carbazole Derivatives
Carbazole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
N-protected-3-bromo-carbazoleAryl/heteroaryl boronic acidsPd–Cu@rGON-Protected-3-aryl/heteroaryl carbazoles rsc.org
Potassium 9-phenylcarbazolyltrifluoroborateAryl bromidesPd/CAryl substituted 9-phenylcarbazolyl derivatives rhhz.net
Triolborate-type carbazole monomers- (Polycondensation)Palladium-basedPolycarbazoles mdpi.com

The Heck reaction , which couples an unsaturated halide with an alkene, is another powerful method for functionalizing the carbazole skeleton. wikipedia.orgiitk.ac.in This reaction can be used to introduce alkenyl substituents onto the carbazole ring. For example, the Heck reaction of a bromo-substituted this compound with an alkene could lead to further elaborated structures. The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation. rug.nl

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chim.it This approach allows for the direct introduction of functional groups at various positions of the carbazole ring.

Transition metal-catalyzed C-H functionalization, employing catalysts based on palladium, rhodium, and iridium, has enabled the regioselective alkylation, alkenylation, and arylation of carbazoles. chim.itresearchgate.net The regioselectivity is often controlled by the use of a directing group attached to the carbazole nitrogen. For a this compound substrate, the propenyl group itself might influence the regioselectivity of C-H activation, or a temporary directing group could be installed.

For example, rhodium(III)-catalyzed C-H activation has been utilized for the direct ortho-alkylation of carbazoles bearing a directing group at the N9 position. researchgate.net Similarly, palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a concise route to dibenzocarbazoles, demonstrating the power of this strategy in forming multiple C-C bonds in a single step. rsc.org

Table 2: Examples of C-H Functionalization on Carbazole Derivatives
Functionalization TypePositionCatalyst SystemKey FeatureReference
Alkylation/AlkenylationC1Rh(I)Phosphine (B1218219) directing group chim.it
AlkylationC1/C8Rh(III)Pyrimidine directing group chim.it
Alkenylation/EnamidationC3Rh(II)In situ generation of Rh(II) carbenoids chim.itsci-hub.se
ArylationC2/C3Pd(TFA)2/Cu(OAc)2Regioselective arylation of N-acylindoles beilstein-journals.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical route to complex carbazole frameworks. researchgate.netgoogleapis.com While a direct one-pot MCR for this compound is not prominently documented, MCRs are instrumental in building the core carbazole skeleton, which can subsequently be N-alkenylated.

One notable approach involves a copper-catalyzed three-component reaction between 2-methylindoles, various aromatic aldehydes, and a dienophile such as 3-phenacylideneoxindole. This reaction proceeds in toluene (B28343) at elevated temperatures (e.g., 110 °C) to yield highly substituted spiro[carbazole-2,3'-indoline] derivatives. researchgate.net Similarly, using isatylidene malononitrile (B47326) as the dienophile component in this MCR affords different spiro[carbazole-2,3'-indoline] structures. researchgate.net These MCRs often proceed through a cascade mechanism involving the formation of an intermediate vinylindole from the reaction of the 2-methylindole (B41428) and the aldehyde, which then undergoes a [4+2] cycloaddition with the dienophile.

Another advanced tandem strategy combines palladium-catalyzed intermolecular amination with an intramolecular direct arylation to construct the carbazole ring from simple precursors like 1,2-dihaloarenes and anilines. numberanalytics.com This approach exemplifies a convergent synthesis where complexity is built rapidly. Furthermore, iron-catalyzed intramolecular dehydrogenative coupling has been used for the synthesis of N-H carbazoles from 2-aminobiphenyls, using air as a sustainable terminal oxidant. thieme-connect.de Such N-H carbazoles are ideal precursors for the introduction of the 9-(1-propenyl) group.

Derivatization at Aromatic Ring Positions (e.g., 3,6-Substitution)

Functionalization of the carbazole aromatic core, particularly at the electron-rich 3- and 6-positions, is a key strategy for tuning the molecule's properties. chim.itbohrium.com Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, predominantly occur at these sites. chim.it

More advanced and selective methods rely on transition metal-catalyzed C-H activation. These reactions offer a direct route to functionalized carbazoles without the need for pre-functionalized starting materials. nii.ac.jphope.edu For instance, rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazoles can selectively introduce alkenyl groups at the C1 and C8 positions. mdpi.com The choice of ligand is crucial; a cationic Cp*Rh(III) catalyst favors mono-alkenylation at the C1-position, while a modified CpERh(III) catalyst promotes dialkenylation to yield 1,8-disubstituted products. mdpi.com

A highly versatile method for creating 3,6-disubstituted carbazoles involves the nickel-catalyzed cross-coupling of 3,6-dibromocarbazole (B31536) with Grignard reagents (Corriu-Kumada coupling). This approach allows for the introduction of a wide variety of alkyl and aryl substituents in high yields.

Table 1: Examples of Nickel-Catalyzed Synthesis of 3,6-Disubstituted Carbazoles

Starting Material Grignard Reagent Catalyst Product Yield Reference
3,6-Dibromo-9-ethylcarbazole MeMgI Ni(dppp)Cl₂ 3,6-Dimethyl-9-ethylcarbazole 90% hope.edu
3,6-Dibromo-9-ethylcarbazole PhMgBr Ni(dppe)Cl₂ 3,6-Diphenyl-9-ethylcarbazole 94% hope.edu

Functional Group Transformations on the Propenyl Moiety

The propenyl group at the N9 position is not merely a passive substituent; its double bond is a reactive handle for further functionalization, enabling access to a wide array of derivatives.

One of the most significant reactions of the propenyl group is polymerization. Cationic photopolymerization of this compound, often as a cis/trans mixture, can be initiated using onium salts, leading to polymers with potentially useful photophysical properties. numberanalytics.com Cation radical cycloaddition is another key polymerization pathway for monomers like N-(trans-1-propenyl)carbazole. researchgate.net These reactions underscore the utility of the propenyl group in materials science.

The double bond also undergoes electrophilic addition reactions. For instance, the addition of alcohols to 9-alkenylcarbazoles can be catalyzed by substances like carbon tetrachloride. researchgate.net This provides a route to 9-(1-alkoxyalkyl)carbazoles, which are themselves useful synthetic intermediates. researchgate.net

Furthermore, the propenyl group can participate in cycloaddition reactions. While direct examples for this compound are sparse, analogous systems demonstrate this potential. For example, N-allyl heterocycles can be isomerized to their N-(1-propenyl) counterparts using catalysts like [RuClH(CO)(PPh₃)₃] or a base system such as NaOH/15-crown-5. acs.org The resulting 1-propenyl double bond can then act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides, yielding complex heterocyclic systems. acs.org This suggests that this compound could serve as a building block in similar cycloaddition strategies to construct more elaborate molecules.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters, including catalyst systems, solvents, temperature, and purification methods.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is paramount in many synthetic routes, particularly those involving cross-coupling and C-H activation. In palladium-catalyzed reactions, such as the synthesis of N-substituted carbazoles, both the palladium source and the ligand dramatically influence outcomes. google.com Optimization studies for N-arylation have shown that changing the catalyst from Pd₂(dba)₃ to Pd(OAc)₂ and varying phosphine ligands like SPhos and Xantphos can significantly impact yield. google.com

Ligand choice is also critical for controlling regioselectivity. In the rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazole, the use of a standard Cp* ligand leads to mono-alkenylation, whereas employing a sterically modified CpE ligand facilitates double alkenylation at the C1 and C8 positions. mdpi.com For Suzuki couplings to prepare substituted carbazoles, catalytic systems like Pd(PPh₃)₄/K₂CO₃ in aqueous dioxane have proven effective. bohrium.com

Solvent and Temperature Regimes

Solvent and temperature are critical variables that affect reaction rates, selectivity, and yields. The synthesis of N-alkenylcarbazoles via the reaction of 9-sodium carbazole with a halogenated alkene is effectively carried out in tetrahydrofuran (B95107) (THF) at approximately 70°C. For C-H functionalization reactions, solvents such as 1,2-dichloroethane (B1671644) (DCE) or xylene are often used at temperatures ranging from 60°C to 140°C to ensure sufficient reactivity. mdpi.com

The optimization of base and solvent is crucial for N-alkylation reactions. Studies have shown that for certain alkylations, cesium carbonate in N,N-dimethylformamide (DMF) provides superior results compared to other base-solvent combinations.

Table 2: Optimization of Conditions for a Model N-Alkylation Reaction

Base Solvent Temperature Yield Reference
Cs₂CO₃ DMF Room Temp High
K₂CO₃ DMF Room Temp Moderate
Cs₂CO₃ Acetonitrile Room Temp Moderate

The data illustrates that a combination of a highly soluble and basic cesium salt in a polar aprotic solvent like DMF can be optimal for such transformations.

Isolation and Purification Techniques for N-Alkenylcarbazoles

The final stage of any synthesis involves the isolation and purification of the target compound. For N-alkenylcarbazoles and their derivatives, the most common techniques are extraction, column chromatography, and recrystallization.

Following the reaction, a typical workup involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like ethyl acetate. The organic layers are then combined, washed (e.g., with brine), dried over an agent like anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification is most frequently achieved by silica (B1680970) gel column chromatography. google.com The choice of eluent is critical and is determined based on the polarity of the specific derivative. Due to the planar and polarizable nature of the carbazole core, these compounds can exhibit strong intermolecular interactions, making separation challenging. In some cases, repetitive column chromatography with a high silica-to-sample ratio may be necessary, with fractions monitored by more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC/MS) rather than Thin Layer Chromatography (TLC) alone. Final purification to obtain highly pure material is often achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or toluene.

Polymerization Mechanisms and Kinetics of 9 1 Propenyl Carbazole

Homo- and Copolymerization of 9-(1-Propenyl)carbazole Monomers

This compound can undergo both homopolymerization to form poly(this compound) and copolymerization with other monomers. The reactivity of the monomer is dictated by the electronic nature of the carbazole (B46965) group and the specific polymerization conditions employed. Copolymers have been synthesized to incorporate the charge-transporting properties of carbazole into other polymer systems, such as polysiloxanes. For instance, poly(hydrogen methylsiloxane) has been reacted with 9-(2-propenyl)carbazole, a structural isomer, to afford functional polysiloxanes. researchgate.netacs.org While distinct from the 1-propenyl isomer, this illustrates the utility of propenylcarbazoles in creating functional copolymers.

Information regarding the free-radical polymerization of this compound is not as extensively documented as for its well-known isomer, 9-vinylcarbazole (B74595) (NVK). google.comresearchgate.net Free-radical polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate active radical species that attack the monomer's double bond. rsc.org While feasible in principle, the specific kinetics, initiator efficiencies, and resulting polymer characteristics for the radical polymerization of this compound are not widely reported in the reviewed literature.

Cationic polymerization is a viable and documented pathway for this compound. The reaction proceeds via a propagating carbenium ion. Research has demonstrated the cationic photopolymerization of a 2:1 mixture of cis- and trans-9-(1-propenyl)carbazole. googleapis.com This polymerization can be initiated by photoinitiators such as iodonium (B1229267) salts. googleapis.com However, the cationic polymerization of aryl 1-propenyl ethers, a related class of monomers, can be complicated by side reactions like Friedel–Crafts alkylation. instras.com Similar side reactions could potentially influence the polymerization of this compound, affecting the polymer structure and molecular weight.

The anionic polymerization of this compound is not a commonly reported method. Anionic polymerization requires initiators that are strong nucleophiles, such as organolithium compounds, and is highly sensitive to impurities and protic groups. ethernet.edu.etuni-bayreuth.de Monomers with functional groups bearing acidic protons are generally unsuitable for anionic polymerization as they would quench the initiator or the propagating carbanionic chain end. uni-bayreuth.de The successful anionic polymerization of this monomer would require stringent purification of reagents and solvents to avoid premature termination.

Electropolymerization provides a direct method to synthesize conductive polymer films on an electrode surface. Studies have shown that N-(trans-1-propenyl)carbazole can undergo electropolymerization, forming a polymer film on an electrode. hope.edu This was noted as a significant finding, as the monomer was initially predicted to only dimerize under these conditions. hope.edu The general mechanism for the electropolymerization of carbazole derivatives involves the initial oxidation of the monomer to form a radical cation. mdpi.com These radical cations then couple, typically at the electron-rich 3 and 6 positions of the carbazole rings, to form dimers and subsequently longer polymer chains. mdpi.com This process results in a conjugated polymer backbone distinct from that formed by vinyl polymerization of the propenyl group. The oxidation potential for N-(trans-1-propenyl)carbazole has been measured and found to be irreversible, with indistinct oxidation events occurring at 0.941 V, 1.163 V, and 1.376 V vs. SCE. hope.edu

Monomer Polymerization Method Measured Oxidation Potentials (vs. SCE) Notes
N-(trans-1-propenyl)carbazoleElectropolymerization0.941 V, 1.163 V, 1.376 V (irreversible)Electropolymerization was observed despite predictions of dimerization. hope.edu

Photoinitiated polymerization, particularly cationic photopolymerization, is an effective method for this compound. Carbazole compounds are known to be efficient electron-transfer photosensitizers for onium salt photoinitiators used in cationic polymerizations. acs.orgresearchgate.net In this role, the carbazole unit absorbs light and transfers energy to the onium salt, causing it to decompose and generate the cationic initiating species.

A study detailed the cationic photopolymerization of a cis/trans mixture of this compound using 1.0% iodonium salt (specifically, (4-n-decyloxyphenyl)phenyliodonium hexafluoroantimonate, IOC10) as a photoinitiator. googleapis.com The polymerization was monitored by FT-RTIR, showing the disappearance of the monomer's characteristic infrared absorption bands over time upon UV irradiation. googleapis.com

Furthermore, both the monomer and the resulting poly(this compound) have been shown to act as effective photosensitizers for the polymerization of other monomers, such as limonene (B3431351) dioxide. googleapis.com This demonstrates the dual functionality of the compound as both a monomer and a photosensitizing agent.

Monomer System Photoinitiator Light Intensity (mJ/cm²·min) Observation
2:1 cis/trans-9-(1-propenyl)carbazole1.0% IOC10510Successful photopolymerization monitored by FT-RTIR. googleapis.com
Limonene dioxide0.1% IOC10378Polymerization rate is enhanced by the presence of 2.0% this compound as a photosensitizer. googleapis.com
Limonene dioxide0.1% IOC10378Polymerization rate is enhanced by the presence of 2.0% poly(this compound) as a photosensitizer. googleapis.com

Polymer Microstructure and Regioregularity Studies

Detailed studies specifically characterizing the microstructure and regioregularity of poly(this compound) obtained from chain-growth polymerization (radical, cationic, or anionic) are limited in the available literature. For these polymerization types, regioregularity would refer to the orientation of monomer units in the chain, i.e., head-to-tail, head-to-head, or tail-to-tail additions. The specific arrangement would depend on the stability of the propagating radical or ionic species.

In contrast, for polymers created via oxidative or electropolymerization, regioregularity refers to the specific linkage points on the carbazole ring. The most common and stable coupling occurs between the C(3) and C(6) positions of the carbazole nucleus, leading to poly(3,6-carbazole)s. mdpi.commdpi.com Other linkages, such as at the C(2) and C(7) positions to form poly(2,7-carbazole)s, can also be achieved and result in polymers with different conjugation lengths and electronic properties. mdpi.com Without specific spectroscopic studies (e.g., advanced NMR) on poly(this compound) from chain-growth methods, its precise microstructure remains an area for further investigation.

Spectroscopic Analysis of Polymer Chain Architectures

The architecture of polymer chains derived from this compound is primarily elucidated through various spectroscopic techniques. Methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the polymer structure, while gel permeation chromatography (GPC) is used to determine molecular weights and polydispersity.

For instance, in the analysis of carbazole-containing polymers, FT-IR spectroscopy is used to confirm the presence of the carbazole moiety and the polymer backbone. rsc.org For poly(N-vinylcarbazole), a related polymer, the broad signal observed in X-ray diffraction (XRD) patterns between 19.08° and 28.79° indicates the amorphous nature of the polymer. researchgate.net

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's microstructure. In the case of block copolymers containing poly(9-(2,3-epoxypropyl)carbazole), ¹H NMR spectra show distinct signals corresponding to the different blocks, and Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can confirm the successful linkage of these blocks by showing they share the same diffusion coefficient. nih.gov Similarly, for poly(this compound), NMR would be essential to analyze the stereochemistry of the polymer chain, arising from the different possible additions to the propenyl group's double bond.

The table below summarizes the expected spectroscopic data for the analysis of poly(this compound), based on analyses of similar carbazole-containing polymers.

Technique Purpose Expected Observations for Poly(this compound)
FT-IR Functional Group IdentificationCharacteristic peaks for carbazole ring vibrations, C-N stretching, and aliphatic C-H bonds of the polymer backbone.
¹H NMR Structural Elucidation & CompositionBroad signals for the polymer backbone protons; distinct aromatic signals for the carbazole protons; signals for the methyl group from the propenyl unit.
¹³C NMR Microstructure AnalysisSignals corresponding to the different carbon environments in the carbazole unit and the polymer backbone, providing insight into tacticity.
GPC Molecular Weight DeterminationProvides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Electronic PropertiesAbsorption bands characteristic of the carbazole chromophore, indicating the electronic structure.

This table is generated based on typical analysis of carbazole-based polymers. rsc.orgresearchgate.netnih.gov

Mechanistic Investigations of Chain Propagation and Termination

The polymerization of vinyl monomers like this compound proceeds through a chain-growth mechanism, which involves initiation, propagation, and termination steps. uj.edu.pl

Chain Termination: The growth of a polymer chain is halted by termination reactions. In radical polymerization, this can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer, "dead" polymer chain. This process results in a doubling of the molecular weight for the terminated chain. wikipedia.orgnih.gov

Disproportionation: One radical abstracts an atom (typically hydrogen) from another, resulting in two terminated chains, one of which has a terminal double bond. nih.govtaylorandfrancis.com

The specific termination mechanism can be influenced by factors such as temperature and the viscosity of the reaction medium. nih.gov Studies on model radicals have shown that disproportionation is favored over combination at lower temperatures and in more viscous solvents. nih.gov Chain transfer reactions, where the radical activity is transferred to a monomer, solvent, or another agent, can also terminate the chain growth while initiating a new one. wikipedia.org

Synthesis of Carbazole-Containing Copolymers

The incorporation of this compound into copolymers allows for the fine-tuning of material properties by combining the characteristics of different monomers.

Statistical and Block Copolymerization Strategies

Statistical Copolymers: In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The composition and sequence distribution are governed by the reactivity ratios of the comonomers. kpi.ua For example, copolymers of pyrrole (B145914) and carbazole have been synthesized via chemical oxidative methods. nih.gov A similar strategy could be employed for this compound, where its copolymerization with another monomer would result in a polymer whose properties are an average of the two homopolymers, depending on their ratio.

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. mdpi.com They are often synthesized via living polymerization techniques, where one monomer is polymerized to completion before the second is introduced, a method known as sequential monomer addition. nih.gov Anionic and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for creating well-defined block copolymers. nih.govmdpi.com For instance, diblock copolymers of a statistical poly(oxyethylene-oxypropylene) block and a poly(oxyethylene) block have been prepared by sequential anionic polymerization. kpi.ua A similar approach could yield block copolymers containing a poly(this compound) segment.

Integration with Other Conjugated Monomers

Copolymerizing this compound with other π-conjugated monomers is a key strategy for developing materials for organic electronics. mdpi.comresearchgate.net The carbazole moiety is an excellent hole-transporting group, and combining it with other monomers can modulate the electronic and optical properties of the resulting polymer.

Commonly used conjugated comonomers include:

Fluorene (B118485): Copolymers of carbazole and fluorene derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs).

Thiophene (B33073): Integrating thiophene units can lower the bandgap of the copolymer and shift its absorption and emission spectra to longer wavelengths. acs.org

Benzothiadiazole (BT): As an electron-accepting unit, BT can be copolymerized with electron-donating carbazole units to create donor-acceptor copolymers with small bandgaps, which are useful in solar cell applications.

These copolymers are typically synthesized using cross-coupling reactions like Suzuki or Sonogashira polycondensation. mdpi.com For instance, Suzuki-Miyaura catalyst-transfer polycondensation has been used to create well-defined block copolymers of different carbazole derivatives. nih.gov

Impact of Co-monomer Ratios on Polymerization Behavior

The ratio of comonomers in the feed has a profound impact on both the polymerization process and the final properties of the copolymer.

Co-monomer Ratio Effect on Polymerization Effect on Copolymer Properties
High [M1]/[M2] Polymerization kinetics will be dominated by the homopolymerization of Monomer 1.Properties will be very similar to Homopolymer 1.
Low [M1]/[M2] Polymerization kinetics will be dominated by the homopolymerization of Monomer 2.Properties will be very similar to Homopolymer 2.
Intermediate [M1]/[M2] Kinetics depend on reactivity ratios (r₁, r₂). Compositional drift may occur if r₁ ≠ r₂.Properties are a tunable intermediate between the two homopolymers (e.g., glass transition temperature, solubility, electronic bandgap).

This table presents generalized principles of copolymerization. kpi.uautwente.nl

Electronic Structure and Spectroscopic Characterization of 9 1 Propenyl Carbazole and Its Polymeric Forms

Computational Studies of Electronic Structure

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method that allows for the determination of the electronic structure of molecules. mdpi.com Geometry optimization of 9-(1-propenyl)carbazole using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. researchgate.net The carbazole (B46965) unit is known to be nearly planar, and the propenyl group is attached to the nitrogen atom. The key geometric parameters include bond lengths, bond angles, and the dihedral angle between the carbazole plane and the propenyl substituent. For the analogous 9-vinylcarbazole (B74595), DFT calculations have shown that the carbazole core remains largely planar, with slight deviations from ideal symmetry. biointerfaceresearch.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and the electronic excitation energy of the molecule. researchgate.net

For poly(9-vinylcarbazole) (PVK), a polymer closely related to poly(this compound), the HOMO and LUMO energy levels have been reported to be approximately -5.8 eV and -2.2 eV, respectively. ossila.com This results in a significant energy gap, which is characteristic of a hole-transporting material. The HOMO is typically localized on the electron-rich carbazole ring, indicating that this is the site of electron donation. The LUMO is also distributed over the carbazole moiety, suggesting that the primary electronic transitions are of a π-π* character within the aromatic system.

Table 1: Frontier Molecular Orbital Energies of a Related Carbazole Compound

Molecular Orbital Energy (eV)
HOMO -5.8 ossila.com
LUMO -2.2 ossila.com

Note: Data is for poly(9-vinylcarbazole) (PVK) and serves as an approximation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. liverpool.ac.ukgithub.io These calculations are essential for understanding the UV-Vis absorption spectra of compounds. A TD-DFT calculation on this compound would predict the energies of the lowest singlet excited states and the probabilities of these electronic transitions.

For carbazole-based systems, the lowest energy electronic transitions are typically π-π* transitions localized on the carbazole ring system. researchgate.net TD-DFT calculations on carbazole-based dyes have shown that the absorption maxima can be accurately predicted. researchgate.net The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. The calculated excitation energies and oscillator strengths provide a theoretical absorption spectrum that can be compared with experimental data. For a molecule like this compound, the main absorption bands are expected in the UV region, characteristic of the carbazole chromophore.

Table 2: Calculated Electronic Transition Properties of a Carbazole Derivative

Transition Excitation Energy (eV) Oscillator Strength (f)
S0 → S1 > 3.0 > 0.1

Note: The values are illustrative for a typical carbazole derivative and would require specific TD-DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular and intermolecular bonding, and interactions among bonds in a molecule. nih.gov An NBO analysis of this compound would provide insights into the delocalization of electron density and the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. The π-systems of the fused benzene (B151609) rings in the carbazole moiety would also exhibit negative potential. In contrast, the hydrogen atoms would be characterized by regions of positive potential. The propenyl substituent would also have a distinct electrostatic potential distribution. Such a map is a useful guide for understanding the intermolecular interactions and the reactive sites of the molecule.

Conformational Analysis of the Propenyl Substituent

The propenyl group attached to the nitrogen atom of the carbazole can exist in different conformations due to rotation around the C-N single bond. A conformational analysis, typically performed by calculating the potential energy surface as a function of the relevant dihedral angle, can identify the most stable conformers and the energy barriers between them.

For this compound, the rotation of the propenyl group relative to the planar carbazole ring would be a key conformational feature. The planarity of the carbazole unit is expected to be largely maintained, while the propenyl group may be twisted out of the carbazole plane to minimize steric hindrance. The energy barrier to this rotation would determine the flexibility of the substituent at different temperatures. Understanding the preferred conformation is important as it can influence the packing of the molecules in the solid state and the electronic coupling between adjacent molecules.

Intermolecular Interactions and Aggregation Phenomena (e.g., π-π Stacking)

In the solid state or in concentrated solutions, molecules of this compound can interact with each other through non-covalent forces. One of the most significant interactions for aromatic molecules is π-π stacking. This interaction arises from the attractive forces between the electron clouds of adjacent carbazole rings.

In polymeric forms, such as poly(this compound), π-π stacking between the pendant carbazole groups of neighboring polymer chains plays a crucial role in determining the morphology and charge transport properties of the material. The distance between the stacked carbazole units is a critical parameter, with typical distances for π-π stacking being in the range of 3.3 to 3.8 Å. biointerfaceresearch.com The degree of π-π stacking influences the efficiency of charge hopping between carbazole units, which is the primary mechanism of charge transport in these materials. Computational studies can model these interactions in dimers or larger aggregates to predict the strength and geometry of the π-π stacking.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within a compound. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the carbazole ring and the 1-propenyl substituent. The carbazole moiety typically shows aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. The aromatic C=C stretching vibrations of the carbazole ring are expected to appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the carbazole ring is also a characteristic feature.

For the 1-propenyl group, the =C-H stretching vibration is anticipated above 3000 cm⁻¹. The C=C double bond stretching vibration will likely be observed around 1650 cm⁻¹. The =C-H out-of-plane bending (wagging) vibrations are also expected and are characteristic of the substitution pattern on the double bond.

In the polymeric form, poly(this compound), the FTIR spectrum would show a broadening of the absorption bands compared to the monomer due to the polymeric nature. The characteristic bands of the carbazole ring and the propenyl side chain would still be present, although some shifts might be observed due to the polymerization and intermolecular interactions.

Table 1: Expected FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch (Carbazole)
>3000Vinylic =C-H Stretch (Propenyl)
~1650C=C Stretch (Propenyl)
1600-1450Aromatic C=C Stretch (Carbazole)
~1225C-N Stretch (Carbazole)
1000-650Aromatic C-H Out-of-Plane Bend
-Vinylic =C-H Out-of-Plane Bend

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be dominated by the vibrations of the carbazole ring due to its larger polarizability. The aromatic C=C stretching modes are typically strong in the Raman spectrum. The propenyl C=C stretching vibration should also be observable. By combining data from both FTIR and Raman spectroscopy, a more complete assignment of the vibrational modes can be achieved. For the polymeric form, similar to FTIR, the Raman bands are expected to be broader.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the carbazole ring and the 1-propenyl group. The aromatic protons of the carbazole moiety are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the 1-propenyl group would exhibit characteristic splitting patterns. The vinylic protons will be in the range of 5.0-7.0 ppm, and their coupling constants will be indicative of the cis or trans configuration of the double bond. The methyl protons of the propenyl group will appear as a doublet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The aromatic carbons of the carbazole ring will resonate in the range of 110-140 ppm. The vinylic carbons of the propenyl group will appear between 100 and 140 ppm, while the methyl carbon will be in the upfield region. The chemical shifts provide valuable information for confirming the structure and assessing the purity of the compound.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Carbazole Aromatic H7.0 - 8.5m
Vinylic H (α to N)6.5 - 7.0d or dd
Vinylic H (β to N)5.0 - 5.5dq or m
Methyl H1.8 - 2.2d

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted Chemical Shift (ppm)
Carbazole Aromatic C110 - 140
Vinylic C (α to N)125 - 135
Vinylic C (β to N)100 - 110
Methyl C15 - 20

2D NMR Techniques (e.g., COSY, HMQC) for Complex Structures

For a more detailed structural analysis and unambiguous assignment of the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled vinylic protons of the propenyl group and between the adjacent aromatic protons of the carbazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the vinylic proton signals would show correlations to the corresponding vinylic carbon signals.

These 2D NMR techniques are invaluable for confirming the connectivity within the molecule and providing a complete and accurate assignment of the NMR spectra.

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy provide information about the electronic transitions and excited-state properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the carbazole chromophore. Typically, carbazole derivatives exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions.

Upon excitation, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The photophysical properties, such as the fluorescence quantum yield and lifetime, are important parameters for potential applications in light-emitting devices.

For the polymeric form, poly(this compound), the absorption and emission spectra are likely to be red-shifted compared to the monomer due to the extended conjugation and intermolecular interactions in the solid state. The formation of excimers, which are excited-state dimers, is a common phenomenon in carbazole-containing polymers and can lead to a broad, structureless, and red-shifted emission band. The photophysical properties of the polymer are highly dependent on its molecular weight, polydispersity, and morphology.

UV-Visible Absorption Properties and Electronic Transitions (π-π, n-π)**

The electronic absorption spectra of carbazole and its derivatives are characterized by distinct bands in the UV-visible region, which arise from transitions between different electronic energy levels. These transitions are primarily of the π-π* and, to a lesser extent, n-π* type.

The absorption spectra of 9-substituted carbazoles typically exhibit strong absorption bands corresponding to π-π* transitions. researchgate.net For the carbazole chromophore, these transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The presence of the propenyl group at the 9-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole, due to the extension of the conjugated system.

In general, carbazole derivatives display intense absorption bands around 295 nm and 320-350 nm. researchgate.netstackexchange.com The higher energy band is often assigned to a π-π* transition localized on the carbazole ring, while the lower energy band can be influenced by intramolecular charge transfer (ICT) characteristics, especially in donor-acceptor systems. The n-π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are typically much weaker in intensity and may be obscured by the stronger π-π* absorptions.

For poly(this compound), the UV-visible absorption spectrum is expected to be broader than that of the monomer due to the distribution of conjugation lengths and intermolecular interactions in the solid state. The absorption maximum of the polymer is also likely to be red-shifted compared to the monomer, indicating a more delocalized electronic structure along the polymer backbone.

Table 1: Representative UV-Visible Absorption Data for Carbazole Derivatives

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε) (M-1cm-1) Transition
9-Methyl-9H-carbazole THF 293, 330, 345 - π-π* researchgate.net
N-ethylcarbazole DCM 346 - π-π* researchgate.net

Note: Data for this compound is not explicitly available in the cited literature; this table provides data for structurally similar compounds for illustrative purposes.

Photoluminescence Emission Characteristics (Fluorescence, Phosphorescence)

Upon absorption of UV-visible light, this compound and its polymeric forms can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of light from the relaxation of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). Carbazole and its derivatives are known to be efficient blue-emitting fluorophores. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. For carbazole, the emission peak is around 351 nm when excited at 323 nm. nankai.edu.cn The position and intensity of the fluorescence emission are sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Phosphorescence is the emission of light from the relaxation of an electron from the lowest triplet excited state (T₁) to the ground state (S₀). This process is spin-forbidden, resulting in longer emission lifetimes compared to fluorescence. Carbazole derivatives can exhibit room temperature phosphorescence, which is often observed in rigid matrices or crystalline states that restrict vibrational and rotational motions, thereby reducing non-radiative decay pathways. iieta.orgrsc.org The phosphorescence spectrum of carbazole appears at longer wavelengths compared to its fluorescence spectrum. electrochemsci.org

In poly(this compound), excimer emission can also occur. Excimers are excited-state dimers that form between a photoexcited chromophore and a ground-state chromophore. This typically results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

Table 2: Representative Photoluminescence Data for Carbazole Derivatives

Compound State/Solvent Excitation λex (nm) Emission λem (nm) Emission Type
Carbazole Ethanol (B145695) 323 351 Fluorescence nankai.edu.cn
9-phenyl-9H-carbazole THF (77 K) ~330 ~535 Phosphorescence researchgate.net

Note: Specific photoluminescence data for this compound is not available in the cited literature; this table provides data for carbazole and a related derivative for context.

Stokes Shift Analysis and Intramolecular Charge Transfer (ICT) Investigations

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states.

In many carbazole derivatives, particularly those with donor-acceptor architectures, the Stokes shift can be substantial and highly dependent on the polarity of the solvent. This phenomenon, known as solvatochromism, is often attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In an ICT state, there is a spatial separation of charge, with the electron density moving from the electron-donating part of the molecule (the carbazole moiety) to the electron-accepting part.

For this compound, while the propenyl group is not a strong acceptor, the vinyl linkage can participate in conjugation and potentially contribute to charge redistribution in the excited state. The analysis of the Stokes shift in solvents of varying polarity can provide insights into the nature of the excited state and the degree of ICT character. A larger Stokes shift in more polar solvents would suggest a more polar excited state, consistent with an ICT mechanism.

Luminescence Quenching Studies in Hybrid Systems

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. This can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-emissive complexes.

Studies on hybrid systems, where carbazole derivatives are combined with other materials such as nanoparticles or other organic molecules, are crucial for understanding their potential in various applications. For example, the fluorescence of carbazole can be quenched by electron-deficient molecules like nitroaromatics through a static quenching mechanism involving the formation of a ground-state complex. This property can be exploited for chemical sensing applications.

In the context of this compound and its polymer, luminescence quenching studies in hybrid systems could involve investigating their interaction with electron-accepting materials to assess their suitability as donor materials in organic solar cells, or with metal nanoparticles to explore plasmon-enhanced fluorescence or quenching effects.

Electrochemical Characterization

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. For conjugated molecules like this compound, CV provides valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The oxidation potential, obtained from the onset of the oxidation peak in the cyclic voltammogram, is related to the energy required to remove an electron from the HOMO. The carbazole moiety is known to be a good electron donor and undergoes reversible oxidation. The oxidation potential of this compound is expected to be influenced by the propenyl substituent.

The reduction potential, corresponding to the addition of an electron to the LUMO, can also be determined if the compound is reducible within the solvent's electrochemical window. From the oxidation and reduction potentials, the electrochemical band gap can be estimated, which is often in good agreement with the optical band gap determined from the onset of the UV-visible absorption spectrum.

For poly(this compound), cyclic voltammetry can reveal information about the polymer's electroactivity, stability upon repeated cycling, and the formation of charge carriers (polarons and bipolarons) upon doping. The redox behavior of the polymer film is crucial for its application as a hole-transporting layer in electronic devices.

Table 3: Representative Electrochemical Data for Carbazole Derivatives

Compound Oxidation Potential (Eox vs. Fc/Fc+) (V) HOMO Level (eV)
Carbazole Derivative 1 1.17 -5.57 nankai.edu.cn

Note: Specific cyclic voltammetry data for this compound is not available in the cited literature. The table shows representative data for other carbazole derivatives to illustrate the typical range of values. HOMO levels are often estimated from the onset of oxidation potentials. nankai.edu.cnrsc.org

A comprehensive search of scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound This compound and its polymeric forms, particularly concerning its electronic structure and spectroscopic characterization. While research exists for structurally related compounds such as poly(N-vinylcarbazole), the explicit data required to detail the redox potentials and spectroelectrochemical behavior of poly(this compound) is not available in the reviewed literature.

Therefore, it is not possible to provide a detailed, data-driven article that fully adheres to the requested outline, specifically for the following sections:

Spectroelectrochemical Studies and Polaron/Bipolaron Formation

To fulfill the user's request for a scientifically accurate article focused solely on this compound, the absence of specific research findings for this compound prevents the creation of the stipulated content. The principles of scientific accuracy preclude the extrapolation of data from other carbazole derivatives to this specific molecule without explicit supporting research.

Determination of Redox Potentials

No published studies were found that specifically detail the experimental determination of the redox potentials for this compound or its corresponding polymer, poly(this compound). The oxidation and reduction potentials are crucial for understanding the electronic properties of a material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Without experimental data from techniques such as cyclic voltammetry, it is not possible to provide a data table or a detailed discussion of the redox behavior of this specific compound.

Spectroelectrochemical Studies and Polaron/Bipolaron Formation

Similarly, the scientific literature does not appear to contain spectroelectrochemical studies focused on this compound or its polymer. Such studies are essential for observing the changes in the electronic absorption spectrum of the material as a function of applied potential. This technique allows for the identification and characterization of charge carriers, such as polarons (radical cations) and bipolarons (dications), which are fundamental to the conductive properties of conjugated polymers. The absence of this research means that there is no data to support a discussion on the formation, stability, and spectral signatures of polarons and bipolarons in poly(this compound).

Advanced Materials Science Applications of 9 1 Propenyl Carbazole and Its Polymers

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The carbazole (B46965) group's inherent properties make polymers derived from 9-(1-propenyl)carbazole, such as PVK, highly suitable for multiple roles within Organic Light-Emitting Diodes (OLEDs). These roles are crucial for the development of efficient and high-performance displays and lighting technologies.

Role as Hole Transport Materials

Polymers based on this compound, notably PVK, are widely recognized for their efficacy as hole transport materials (HTMs) in OLEDs. ossila.com The carbazole side groups provide a pathway for the movement of holes, which is a critical process for charge recombination and light emission in an OLED. ossila.com The electrical conduction in PVK is understood to be governed by both field-assisted and temperature-activated hopping of charge carriers between the carbazole units. ossila.com

The effectiveness of PVK as a hole transport layer (HTL) is attributed to its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level, which is approximately -5.8 eV. ossila.com This energy level facilitates the injection of holes from the anode, which is often made of indium tin oxide (ITO), sometimes with an additional hole injection layer like PEDOT:PSS. mdpi.com The use of PVK as an HTL has been shown to enhance the hole-transporting properties of OLEDs. ossila.com Research has also explored doping PVK with materials like lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) to further improve hole mobility and device efficiency. rsc.org

Device Structure Maximum Current Efficiency (cd/A) Maximum External Quantum Efficiency (EQE) (%)
ITO/PEDOT:PSS/PVK:Ir(mppy)2/Bphen/LiF:Al-1.1
ITO/PEDOT:PSS/PVK/PFO:Ir(btpy)3/Ca-2.32
ITO/PEDOT:PSS/PVK:FIr6/TPBI/CsF:Al-1.98
QLED with Li-TFSI-doped PVK HTL15.511.46

Emitter Layers and Tunable Photoluminescence for Blue Emission

The carbazole moiety possesses intrinsic photoluminescent properties, making polymers like PVK suitable for use in the emissive layer (EML) of OLEDs, particularly for generating blue light. ossila.com The emission spectrum of PVK covers the entire blue region, a characteristic attributed to the pendant carbazole groups. ossila.com Luminescence in PVK occurs through the radiative decay of a Frenkel exciton (B1674681). ossila.com

Carbazole derivatives are often employed in the design of bipolar blue-emitting materials. nih.gov In these designs, the carbazole unit acts as the electron donor. nih.gov By combining carbazole with suitable electron-accepting units and π-bridges, it is possible to achieve deep-blue emission with high efficiency. nih.gov For instance, carbazole-π-imidazole derivatives have been synthesized to create bipolar blue-emitting materials for non-doped OLEDs. nih.gov In such devices, a non-doped deep-blue OLED with CIE coordinates of (0.159, 0.080) has been achieved with a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

Emitter Material CIE Coordinates Maximum Luminance (cd/m²) Maximum EQE (%)
BCzB-PPI(0.159, 0.080)11,3644.43
TDBA-Cz (dopant)(0.167, 0.086)-6.45

Device Architectures and Performance Optimization

In devices using PVK, it is often employed as the HTL. researchgate.net The thickness of the PVK layer is a critical parameter for optimizing device performance. researchgate.net Studies have shown that both the optical and electrical properties of OLEDs are closely linked to the thickness of the HTL, with an optimal thickness leading to lower turn-on voltage, higher luminance, and maximum luminous efficiency. researchgate.net For example, in a device with the structure ITO/PVK/Alq3/Mg:Ag/Al, the best performance was achieved with a PVK layer thickness of 15 nm. researchgate.net

Furthermore, PVK can be used as a host material in the emissive layer, where it is doped with phosphorescent or fluorescent emitters. mdpi.com The architecture for a solution-processed OLED might be ITO/PEDOT:PSS/PVK/mCP doped with an emitter/TPBi/LiF/Al. mdpi.com The performance of such devices can be optimized by adjusting the doping concentration of the emitter and the thickness of the various layers. mdpi.com

Photovoltaic Devices (Organic Photovoltaics)

The electron-donating nature of the carbazole unit in this compound makes it and its derived polymers promising materials for use in organic photovoltaic (OPV) devices, including dye-sensitized solar cells and bulk heterojunction solar cells.

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers and Electron Donors

In dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The carbazole moiety is an effective electron donor and has been incorporated into the design of organic dyes for DSSCs. researchgate.net These dyes often have a donor-π-acceptor (D-π-A) structure, where the carbazole unit serves as the electron-donating component. researchgate.net

The modification of the donor group is a key strategy for improving the power conversion efficiency (PCE) of DSSCs. Carbazole and its derivatives are considered excellent donor candidates due to their hole-transporting capabilities. researchgate.net For example, a novel donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been used in the synthesis of metal-free organic sensitizers for DSSCs. researchgate.net A DSSC using a 2,1,3-benzothiadiazole (B189464) dye with this hexahydrocarbazole donor achieved a power conversion efficiency of 5.86%. researchgate.net

Sensitizer Donor Acceptor/π-spacer Power Conversion Efficiency (PCE) (%)
9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole2,1,3-Benzothiadiazole/thiophene (B33073)5.86

Bulk Heterojunction (BHJ) Solar Cells

In bulk heterojunction (BHJ) solar cells, an active layer composed of a blend of an electron donor and an electron acceptor material is responsible for light absorption, exciton generation, and charge separation. ucla.edu Carbazole-based polymers, such as those derived from this compound, can function as the electron donor material in these devices. nih.gov

Donor-acceptor copolymers incorporating carbazole units have been synthesized for use in BHJ solar cells. nih.gov For example, copolymers composed of 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] ossila.comecnu.edu.cnscientificlabs.co.ukthiadiazole as the acceptor unit have been developed. nih.gov The performance of BHJ solar cells is influenced by the morphology of the active layer, which affects exciton dissociation and charge transport. researchgate.net A device with a configuration of ITO/PEDOT:PSS/polymer:PC70BM/LiF/Al, using a 4,9-disubstituted carbazole copolymer, achieved a power conversion efficiency of 5.46%. researchgate.net

Device Structure Power Conversion Efficiency (PCE) (%) Short-Circuit Current Density (Jsc) (mA/cm²) Fill Factor (FF) Open-Circuit Voltage (Voc) (V)
ITO/PEDOT:PSS/4,9-disubstituted carbazole copolymer:PC70BM/LiF/Al5.4612.40.580.76

Perovskite Solar Cells: Charge Carrier Precursors

Carbazole-based materials are integral to the advancement of perovskite solar cells (PSCs), primarily serving as precursors for hole-transporting materials (HTMs). nih.govnih.gov The electron-rich nature and high hole-transport capability of the carbazole core make it an ideal building block for molecules designed to efficiently extract and transport positive charge carriers from the perovskite layer, a critical function for achieving high power conversion efficiency (PCE). nih.govnih.gov

The design of these HTMs often involves functionalizing the carbazole unit at various positions (N-9, C-3, C-6, etc.) to optimize energy level alignment with the perovskite, improve film-forming properties, and enhance stability. nih.gov While research has explored a wide array of derivatives, the fundamental principle remains the use of the carbazole scaffold to facilitate charge separation and transport. rsc.orgrsc.org Self-assembled monolayers (SAMs) based on carbazole derivatives, such as 2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), have proven highly effective as hole-transporting layers, replacing traditional materials and leading to PSCs with improved efficiency and stability. nih.govdigitellinc.com For instance, the replacement of the common HTL PEDOT:PSS with Br-2PACz in a Cs0.25FA0.75Sn0.5Pb0.5I3 perovskite solar cell resulted in a champion device efficiency of 19.57%. digitellinc.com The performance of various carbazole-based HTMs highlights the moiety's importance in this field.

Table 1: Performance of Perovskite Solar Cells Employing Carbazole-Derivative Hole Transport Materials (HTMs)

HTM Designation Molecular Structure Type Power Conversion Efficiency (PCE) Reference
SGT-405 Three-arm carbazole derivative 14.79% rsc.org
2PACz Carbazole-based SAM 18.44% digitellinc.com
Br-2PACz Brominated carbazole-based SAM 19.57% digitellinc.com

Photoconductive and Photorefractive Materials

The carbazole side-group is a primary driver of photo-induced charge generation and transport in various polymeric systems. Polymers of this compound are direct analogs of poly(N-vinylcarbazole) (PVK), a benchmark photoconductive polymer, and are thus central to the development of photorefractive and photoconductive materials. ossila.com

Poly(this compound) is a structural isomer of PVK. In PVK, the carbazole group is attached to the polymer backbone via a vinyl linkage. This structure facilitates charge transport through a hopping mechanism between adjacent carbazole moieties. ossila.com The electrical conduction in these systems is typically governed by field-assisted and temperature-activated hopping processes. ossila.com

For photorefractive applications, these polymers are often part of a composite material. A typical photorefractive composite includes the carbazole-containing polymer as the photoconductor, a charge generator (like fullerenes), a plasticizer (such as N-ethylcarbazole) to lower the glass transition temperature, and a nonlinear optical chromophore. researchgate.net In such systems, illumination creates a spatial charge distribution, which in turn modulates the refractive index of the material, allowing for the recording of optical information. researchgate.net Research into these composites has demonstrated significant two-beam coupling gain, a hallmark of the photorefractive effect, confirming the efficient function of the carbazole-based polymer in the charge transport process. researchgate.net

The photoconductive properties of carbazole-based polymers have been historically utilized in electrophotography (xerography). ossila.com In this process, a polymer layer is electrostatically charged and then selectively discharged by exposure to light, forming a latent electrostatic image that is then developed with toner. PVK has been a key material in this industry due to its efficient hole transport. ossila.com

More recently, these polymers have been explored for advanced optical data storage. Photoresponsive polymers containing azobenzene (B91143) chromophores linked to carbazole units are of particular interest. researchgate.net The photoisomerization of the azobenzene groups can induce large, stable changes in the material's birefringence, allowing for the encoding of data that can be read optically. researchgate.net These materials are promising for high-capacity and long-term data storage applications. researchgate.netmdpi.com

Carbazole-based polymers, particularly those functionalized with azo dyes, serve as effective media for holographic recording. researchgate.net In these materials, the interaction of polarized laser light with the azo-carbazole polymer can induce the formation of surface relief gratings. researchgate.net This process allows for the direct, one-step recording of holograms. The diffraction efficiency of these recorded gratings is significantly influenced by the modulation of the surface relief, which can be controlled by the polarization of the recording beams. researchgate.net

Recent studies have demonstrated the use of azo-carbazole polymer films for high-density, polarization-multiplexed holograms. holoeye.com By combining polarization multiplexing with angular, spatial, or depth multiplexing, it is possible to record and retrieve multiple distinct images from a single location on the film without cross-talk. holoeye.com This capability underscores the potential of these materials for advanced data storage and 3D display technologies. holoeye.com

Table 2: Holographic Recording Parameters in a Carbazole-Based Azopolymer Film

Parameter Value Notes
Recording Wavelength 473 nm Laser light used for photo-induced isomerization. researchgate.net
Maximum Diffraction Efficiency ~33% Achieved with specific polarization of recording beams. researchgate.net
Maximum Surface Relief Modulation 440 nm The depth of the surface grating formed during recording. researchgate.net

Electrochromic Devices (ECDs)

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color, transmittance) in response to an applied electrical potential. Polycarbazole films are excellent candidates for electrochromic devices due to their electrochemical stability and distinct color states. bohrium.comdergipark.org.tr

Polycarbazole films for ECDs are typically synthesized via electrochemical polymerization of carbazole monomers directly onto a transparent conductive electrode, such as indium tin oxide (ITO) glass. dergipark.org.trresearchgate.net This method allows for the creation of thin, uniform films that adhere well to the electrode surface. dergipark.org.tr The resulting polymer films exhibit reversible electrochemical oxidation and reduction processes, which are coupled with significant changes in their optical absorption spectra. rsc.orgresearchgate.net

By precisely controlling the applied potential, the color of the polycarbazole film can be tuned. For example, a standard polycarbazole film can be switched from a transparent neutral state to green and then to bluish-green as the oxidation potential is increased. dergipark.org.trresearchgate.net The optical contrast, or the maximum change in transmittance, is a key performance metric for ECDs. Research has focused on modifying the carbazole monomer with different functional groups to tune the color palette, improve switching speeds, and enhance the stability of the electrochromic performance. rsc.orgresearchgate.net

Table 3: Electrochromic Properties of a Polycarbazole Film Synthesized in a Non-Acidic Medium

Applied Potential Film Color Optical Contrast (%ΔT) at 390 nm Optical Contrast (%ΔT) at 800 nm
-0.3 V Transparent (Neutral State) - -
0.3 V Green ~22% ~15%
1.3 V Bluish-Green (Oxidized State) ~22% ~15%

Data derived from spectroelectrochemical experiments. dergipark.org.trresearchgate.net

Mechanisms of Color Change in Oxidized Polymeric Forms

The color change observed in oxidized polymeric forms of carbazole derivatives is a hallmark of their electrochromic properties. This phenomenon is intrinsically linked to the formation of charge carriers along the polymer backbone upon electrochemical oxidation. The general mechanism involves the removal of electrons from the carbazole units, leading to the formation of radical cations, known as polarons, and subsequently, dications, referred to as bipolarons.

Formation of Polarons and Bipolarons:

Neutral State: In its neutral state, the polycarbazole backbone has a specific electron orbital configuration, typically resulting in a colorless or pale-yellow appearance as the material primarily absorbs in the ultraviolet region.

Oxidation to Polarons: Upon applying an oxidative potential, an electron is removed from the polymer chain, creating a radical cation (polaron). This introduces a localized positive charge and an unpaired electron, which in turn creates new electronic states within the band gap of the polymer. These new energy levels allow for the absorption of lower-energy light in the visible spectrum, resulting in a distinct color change. For instance, the formation of polarons in some polycarbazole films is associated with a transition to a yellow-green color. nih.gov

Further Oxidation to Bipolarons: With a further increase in the oxidative potential, a second electron is removed from the vicinity of the polaron, leading to the formation of a dication (bipolaron). Bipolarons induce different electronic transitions at even lower energies, causing another shift in the absorption spectrum and a corresponding change in color, often to a blue or purple hue. nih.govrsc.org

The reversibility of these oxidation processes is key to the application of these materials in electrochromic devices. By switching the potential, electrons can be re-injected into the polymer backbone, neutralizing the polarons and bipolarons and returning the material to its original color.

The specific colors and the potentials at which these transitions occur are highly dependent on the molecular structure of the carbazole monomer, including the nature of the substituent at the 9-position. For this compound, the propenyl group's electronic and steric effects would influence the oxidation potentials and the stability of the resulting polarons and bipolarons, thus defining its specific electrochromic behavior.

Sensors and Probes

Carbazole-based polymers are well-regarded for their fluorescent properties, making them excellent candidates for the development of chemical sensors.

Fluorescent Sensors for Chemical Detection

The fundamental principle behind the operation of polycarbazole-based fluorescent sensors is the change in their fluorescence intensity or wavelength upon interaction with a specific analyte. This change is often a result of processes such as fluorescence quenching or enhancement.

General Mechanism of Detection:

Conjugated polymers like polycarbazoles exhibit strong fluorescence due to the delocalized π-electron systems. When an analyte molecule interacts with the polymer chain, it can disrupt this electronic system, providing a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

For instance, poly(9-methyl-9H-carbazol-3-amine) has been demonstrated as a fluorescent sensor for the detection of acids and amines. researchgate.net The interaction of the acidic or basic analytes with the polymer's amine groups is thought to induce a change in the polymer's electronic properties, leading to a detectable change in its fluorescence. Similarly, carbazole-based materials have been explored for the detection of metal ions, where the coordination of the metal ion to the polymer can lead to fluorescence quenching. mdpi.com

For poly(this compound), the carbazole moiety would serve as the fluorophore. Its interaction with analytes could occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-fluorescent complex, leading to a measurable change in its fluorescence signal.

Chemo- and Enantioselective Sensing Mechanisms

Building on the principles of fluorescent sensing, more sophisticated systems can be designed for chemo- and enantioselective detection. This requires the incorporation of specific recognition elements into the polymer structure that can selectively bind to a target analyte or one of its enantiomers.

Mechanism of Enantioselective Recognition:

Enantioselective sensing is typically achieved by introducing a chiral component into the sensor's design. For carbazole-containing systems, this could involve copolymerization with a chiral monomer or the attachment of chiral side chains. A prominent example in the broader field of chiral recognition involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL), a molecule with axial chirality. nih.gov

The mechanism relies on the formation of a diastereomeric complex between the chiral sensor and the enantiomers of the analyte. Due to the different spatial arrangements of these complexes, their stability and electronic properties can differ. This difference can manifest as a variation in the fluorescence response of the sensor. For example, one enantiomer might cause a significant quenching of fluorescence, while the other enantiomer has a much smaller effect. This differential response allows for the quantitative determination of the enantiomeric excess of a chiral substance.

For a polymer like poly(this compound) to be used in enantioselective sensing, it would need to be functionalized with a chiral recognition unit. The carbazole backbone would provide the fluorescent signaling component, while the chiral moiety would be responsible for the selective interaction with the target enantiomers.

Other Advanced Applications

The unique electronic properties of carbazole-based polymers extend their potential applications to energy storage and catalysis.

Energy Storage Materials and Redox Mediators

The ability of the carbazole moiety to undergo stable and reversible redox reactions makes its polymers attractive for energy storage applications, such as in batteries. nih.gov

Role in Energy Storage:

In the context of a lithium-ion battery, a carbazole-based polymer could potentially serve as a cathode material. During the charging process, the polymer is oxidized (electrons are removed), and during discharge, it is reduced (electrons are re-injected). The stability of the carbazole radical cation is a crucial factor for the cyclability and longevity of such a battery. The redox potential of the carbazole unit can be tuned by chemical modification, which is important for matching the energy levels of other battery components.

Redox Mediators:

Photo/Electrocatalysis

Carbazole-based polymers, with their conjugated π-electron systems, can absorb light and participate in photophysical and photochemical processes, making them candidates for photocatalysis. nih.gov

Mechanism of Photocatalysis:

In a typical photocatalytic process, the polymer absorbs a photon, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an electron-hole pair. The excited electron in the LUMO can be transferred to an acceptor molecule, initiating a reduction reaction, while the hole in the HOMO can accept an electron from a donor molecule, causing an oxidation reaction.

For example, carbazole-based porous organic polymers have been investigated for photocatalytic hydrogen evolution. nih.gov In this process, the polymer absorbs light and generates charge carriers. These charge carriers then migrate to the surface of the polymer where they can drive the reduction of protons to produce hydrogen gas. The efficiency of this process depends on factors such as the polymer's light absorption properties, charge carrier mobility, and surface area.

In electrocatalysis, the polymer film is coated on an electrode, and an applied potential is used to drive a chemical reaction. The polymer can facilitate the reaction by providing a high surface area with catalytically active sites or by mediating electron transfer between the electrode and the reactants.

Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs) for Gas Adsorption and Capture

The integration of carbazole moieties, such as this compound, into the structure of Microporous Organic Polymers (MOPs) and Covalent Organic Frameworks (COFs) has yielded materials with significant potential for gas adsorption and capture. nih.gov The inherent properties of the carbazole unit—namely its electron-rich nature, rigidity, and thermal stability—make it an excellent building block for creating robust porous architectures. nih.govdigitellinc.com These materials are of particular interest for capturing greenhouse gases like carbon dioxide (CO₂). nih.gov

Researchers have synthesized hypercrosslinked MOPs from carbazole derivatives through methods like Friedel–Crafts alkylation. rsc.org For instance, polymer networks created from carbazole building blocks have demonstrated high stability in various solvents and significant thermal stability. rsc.org These polymers can exhibit high Brunauer–Emmett–Teller (BET) specific surface areas, a key factor for gas adsorption. One study reported a dendritic carbazole-based polymer network (FCTCz) with a BET surface area of 1845 m² g⁻¹, which is substantially higher than a related dicarbazolic polymer network (FCBCz) with 1067 m² g⁻¹. rsc.org This high surface area contributes to impressive gas uptake capabilities. The FCTCz polymer showed a carbon dioxide uptake of 4.63 mmol g⁻¹ at 1.13 bar and 273 K, and a hydrogen uptake of 1.94 wt% under 1.13 bar at 77 K. rsc.org

Similarly, carbazole-based COFs have been developed with remarkable porosity and stability. Two-dimensional imine COFs synthesized from a 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde monomer displayed distorted hexagonal channel pores and BET surface areas exceeding 1000 m² g⁻¹. researchgate.net The electron-rich carbazole units within these frameworks, combined with imine groups, create a complex conjugated π-system. researchgate.net The stability of these COFs is noteworthy; they remain crystalline and porous even after being submerged in boiling water or acidic and basic solutions for extended periods. researchgate.net

The selectivity of these materials for CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄) is a critical performance metric for applications such as post-combustion carbon capture. rsc.org Carbazole-based polymer networks have shown good ideal selectivity for CO₂/N₂ (ranging from 26 to 29) and CO₂/CH₄ (5.2 to 5.8) at 273 K, highlighting their promise for separating CO₂ from flue gas or natural gas streams. rsc.org The high isosteric heats of CO₂ adsorption, which can be competitive with nitrogen-rich networks, further underscore the strong affinity of these materials for carbon dioxide. nih.gov

Gas Adsorption Performance of Carbazole-Based Porous Polymers
Polymer NameSynthesis MethodBET Surface Area (m² g⁻¹)CO₂ UptakeH₂ UptakeCO₂/N₂ Selectivity (273 K)Reference
FCTCzFriedel–Crafts Alkylation18454.63 mmol g⁻¹ (at 1.13 bar, 273 K)1.94 wt% (at 1.13 bar, 77 K)26–29 rsc.org
FCBCzFriedel–Crafts Alkylation1067Not specifiedNot specified26–29 rsc.org
DUT-175Imine Condensation (COF)1071Not specifiedNot specifiedNot specified researchgate.net
DUT-176Imine Condensation (COF)1062Not specifiedNot specifiedNot specified researchgate.net

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound and its analogs are promising materials for the semiconducting layer in Organic Field-Effect Transistors (OFETs). nih.govconsensus.app The carbazole moiety provides good hole-transporting properties and high thermal stability, which are crucial for the performance and longevity of electronic devices. nih.govmdpi.com The molecular structure of these polymers can be tailored to influence their performance in OFETs, making them versatile candidates for printed and flexible electronics. nih.govnih.gov

Research into amorphous carbazole-based copolymers has demonstrated their potential as hole-conducting materials. nih.govconsensus.app These polymers often exhibit reasonably good field-effect mobility and on/off current ratios, which are key parameters for transistor performance. nih.govconsensus.app For instance, new indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized and tested in FET applications, achieving hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of approximately 10⁵. rsc.org This level of performance is among the best reported for materials based on indolo[3,2-b]carbazole. rsc.org

The design of the polymer architecture, such as creating donor-acceptor (D-A) structures, can significantly enhance device functionality. nih.gov For example, introducing an acceptor moiety like benzothiadiazole into a carbazole-based copolymer can lead to faster and more effective photo-induced recovery behavior in photoresponsive OFET memories compared to a pure donor system. nih.gov This is attributed to the facilitated dissociation of generated excitons, which stimulates ambipolar trapping properties. nih.gov

The charge carrier mobility in OFETs is a critical performance metric. Studies on various carbazole-based polymers have reported a range of mobilities. A poly(2,7-carbazole) derivative investigated for photovoltaic applications also showed promise in OFETs, with a hole mobility reaching 0.02 cm² V⁻¹ s⁻¹ and a high on/off ratio of 1.4 × 10⁶ at room temperature. researchgate.net The performance of these devices is often influenced by factors such as the thin-film morphology and the molecular organization on the substrate surface. rsc.org

Performance of Carbazole-Based Polymers in OFETs
Polymer/Molecule TypeHole Mobility (μh) (cm²V⁻¹s⁻¹)On/Off Ratio (Ion/Ioff)Key Structural FeatureReference
Indolo[3,2-b]carbazole derivative0.22~10⁵3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole rsc.org
Poly(2,7-carbazole) derivative (PCBTDPP)0.021.4 x 10⁶Alternating N-9''-heptadecanyl-2,7-carbazole and diketopyrrolopyrrole units researchgate.net
Perylene diimide-based small molecule (S-PDI-IDT-2)10⁻³ (ambipolar)Not specifiedAcceptor–donor–acceptor (A–D–A) structure rsc.org
Schiff-Base Polymer (P3)2.47 x 10⁻³ (after annealing)10⁴~10⁵Naphthalene diimide-based structure ecust.edu.cn

Photosensitizers in Cationic Photopolymerization

Carbazole derivatives, including structures related to this compound, have been identified as effective photosensitizers for cationic photopolymerization. nih.govgoogle.com This process is crucial for applications such as coatings, adhesives, and 3D printing, where rapid curing under light exposure is required. nih.govmdpi.com As photosensitizers, these compounds absorb light at a specific wavelength (often in the near-UV or visible range) and then transfer the absorbed energy to a photoinitiator, typically an onium salt, which then generates the cationic species that initiate polymerization. google.commdpi.com

The effectiveness of a carbazole-based photosensitizer is linked to its ability to absorb light from sources like LEDs and its efficiency in the subsequent energy transfer process. nih.gov Novel carbazole derivatives have been developed that exhibit significantly better near-UV polymerization-initiating abilities compared to reference carbazole compounds, demonstrating that strategic molecular design can red-shift the absorption and improve performance. nih.gov When combined with an iodonium (B1229267) salt, certain carbazole derivatives have shown remarkable reactivity, even surpassing well-known commercial photoinitiators under mild irradiation conditions. nih.gov

The mechanism of photosensitization in these systems typically involves the carbazole derivative being excited to its triplet state upon light absorption. This triplet state is a powerful reducing agent that can interact with an onium salt (like a diaryliodonium or triarylsulfonium salt) via an electron transfer process. This reaction generates a radical cation of the carbazole and an unstable intermediate from the onium salt, which then decomposes to produce a Brønsted acid (H⁺). This strong acid is the ultimate initiating species for the cationic polymerization of monomers like epoxides.

The efficiency of this process is influenced by several factors, including the structure of the carbazole sensitizer, the type of onium salt used, and the light source. google.com For example, carbazole compounds have been specifically designed to act as sensitizers in the near-infrared region, enabling photopolymerization with light that offers deeper penetration. google.com The performance of these systems can be evaluated by measuring the final conversion of the reactive functional groups and the rate of polymerization. High final conversions and polymerization rates have been achieved with carbazole-based systems in the cationic polymerization of epoxides and epoxysilicones, making them highly suitable for advanced applications like LED projector 3D printing. nih.govmdpi.com

Utilization as Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). jfda-online.comnih.gov This process can enhance analyte volatility, improve chromatographic separation, and increase detection sensitivity. jfda-online.com Carbazole-based compounds, due to their unique chemical properties, can serve as effective derivatization reagents.

While direct use of this compound is not extensively documented, closely related carbazole derivatives are employed for this purpose. For example, 9-(2-hydroxylethyl)-carbazole has been successfully used as a derivatization reagent for the sensitive determination of fatty acids by HPLC with fluorescence detection. researchgate.net The carbazole moiety provides a strong fluorophore, which allows for highly sensitive detection of the derivatized analytes at very low concentrations.

The general principle involves reacting a functional group on the analyte (e.g., a carboxylic acid, amine, or hydroxyl group) with the carbazole reagent. jfda-online.com This reaction attaches the carbazole "tag" to the analyte molecule. The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte. jfda-online.com For instance, reagents with chloro- or fluoro-substitutions are often used to react with amines and alcohols. jfda-online.com

The derivatization reaction should ideally be rapid, simple, and produce a stable product in high yield under mild conditions to prevent degradation of the analyte. jfda-online.com The resulting carbazole-tagged derivative can then be easily separated and quantified. This approach is particularly valuable in metabolomics and drug analysis, where complex biological samples require robust analytical methods to accurately measure trace amounts of specific compounds. nih.gov The use of carbazole-based reagents contributes to the development of highly sensitive and selective analytical protocols.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic importance of 9-(1-propenyl)carbazole is intrinsically linked to the broader field of carbazole-containing polymers. The carbazole (B46965) heterocycle, first identified in coal tar in 1872, possesses a unique structure with a large π-conjugated system, high rigidity, and an electron-donating nitrogen atom, which together impart excellent thermal and photochemical stability. mdpi.comnih.gov Research into its derivatives has made significant strides, particularly in the realm of conducting polymers.

Key contributions related to monomers like this compound include:

Development of Hole-Transporting Materials: The carbazole unit is a quintessential hole-transporting moiety. magtech.com.cnmdpi.com Polymers derived from this compound exhibit high hole-transporting mobility and stability, making them fundamental components in organic electronic devices. mdpi.com

Advancements in Polymer Synthesis: Research has established various synthetic routes for carbazole-based polymers, including chemical and electrochemical polymerization. mdpi.com The vinyl group in N-alkenylcarbazoles like this compound allows for polymerization to create polymers with carbazole pendants, a well-studied class of materials. magtech.com.cn

Elucidation of Optoelectronic Properties: The carbazole ring system provides strong absorption in the UV spectral region and high photoluminescence efficiency. mdpi.comnih.gov This has led to the development of materials for light-emission applications. mdpi.com The ability to functionalize the carbazole ring allows for the tuning of these optoelectronic properties. mdpi.com

Foundation for Photoconductivity: Polymers based on N-alkenylcarbazoles, such as the closely related poly(N-vinylcarbazole) (PVK), are among the most widely characterized polymeric photoconductors, forming the basis for photorefractive polymers and other photoresponsive systems. biointerfaceresearch.comresearchgate.net

Emerging Trends in N-Alkenylcarbazole Research

The field of N-alkenylcarbazole research is continuously evolving, driven by the demand for high-performance organic materials. Current trends are moving beyond simple homopolymers to more complex and tailored molecular architectures.

Complex Molecular Architectures: There is a growing interest in synthesizing more complex carbazole derivatives and incorporating them into copolymers, dendrimers, and other supramolecular structures. mdpi.commagtech.com.cn This allows for precise control over the material's properties.

Microporous Organic Polymers (MOPs): A significant emerging trend is the use of carbazole derivatives as building blocks for MOPs. nih.govtandfonline.comnih.gov These materials possess high chemical and physical stability and a controllable microporous structure, making them promising for applications in gas adsorption, separation, and storage, particularly for carbon dioxide capture. nih.govtandfonline.comresearchgate.net

Advanced Optoelectronic Materials: Research is increasingly focused on developing carbazole-based materials for next-generation organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). magtech.com.cn The goal is to create highly efficient and stable blue-light emitters, which remain a key challenge in display technology.

Novel Synthesis Methods: While traditional polymerization methods are well-established, new synthetic strategies are being explored. These include transition-metal-catalyzed reactions and C-H functionalization to create novel carbazole derivatives with enhanced functionalities. nih.govresearchgate.netrsc.org

Potential for Novel Functional Materials Based on this compound

The polymer derived from this compound, poly(this compound), holds significant potential for a range of novel functional materials due to its inherent properties. Its good thermal stability, hole-transport capability, and photoactivity make it a versatile platform for various applications. mdpi.comnih.gov

The potential applications are diverse and leverage the unique characteristics of the carbazole moiety.

Application AreaKey Material PropertyRationale
Organic Light-Emitting Diodes (OLEDs) High hole mobility, wide bandgap, high photoluminescence. mdpi.comCan be used as a hole-transporting layer, a host material for phosphorescent dopants, or as a blue-emitting material itself. mdpi.commagtech.com.cnnbinno.com
Organic Photovoltaics (OPVs) Good hole transport, tunable energy levels. nih.govnbinno.comActs as an efficient electron-donor material, facilitating charge separation and collection at the donor-acceptor interface. nbinno.com
Photorefractive Materials Photoconductivity, electro-optic effect.Enables applications in holographic data storage and optical information processing. researchgate.net
Organic Sensors High surface area, electrochemical activity.Can be used to develop electrochemical (bio)sensors, for example, for glucose detection, leveraging its organic semiconductor properties. mdpi.comnih.gov
Holographic Recording Media Photochemical reactivity, ability to form surface relief gratings.Allows for direct holographic recording without the need for subsequent processing steps. researchgate.net

Interdisciplinary Research Opportunities

The continued development of materials based on this compound opens up numerous opportunities for interdisciplinary collaboration, bridging fundamental science with applied engineering.

Materials Science and Polymer Chemistry: There is a vast scope for chemists and material scientists to collaborate on designing and synthesizing novel N-alkenylcarbazole monomers with tailored functional groups. This could involve creating copolymers to fine-tune the electronic and physical properties of the resulting materials for specific applications, such as flexible electronics. mdpi.com

Physics and Engineering: The fabrication and characterization of electronic devices like OLEDs, solar cells, and organic field-effect transistors (OFETs) require close collaboration between physicists and engineers. nbinno.com Research in this area would focus on understanding the charge transport physics within thin films of poly(this compound) and optimizing device architecture to maximize performance. nih.gov

Computational Chemistry and Experimental Science: Theoretical studies, using methods like Density Functional Theory (DFT), can predict the optoelectronic properties of new carbazole-based oligomers and polymers. redalyc.org This computational insight can guide experimental efforts by identifying the most promising molecular structures before undertaking complex synthesis, accelerating the discovery of new functional materials.

Nanoscience and Technology: Integrating polymers from this compound with nanomaterials, such as graphene or nanoclay, can lead to novel nanoheterostructures and composites. biointerfaceresearch.comresearchgate.net These hybrid materials could exhibit enhanced mechanical, thermal, and electronic properties, opening doors for new applications in nanoelectronics and multifunctional coatings. biointerfaceresearch.com

Q & A

Q. What safety protocols should researchers follow when handling 9-(1-Propenyl)carbazole in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical safety goggles and gloves, to avoid skin/eye contact. Ensure adequate ventilation to minimize vapor/mist inhalation. Store the compound in tightly sealed containers in dry, well-ventilated areas, away from ignition sources. Electrostatic buildup should be mitigated using grounded equipment. In case of spills, sweep or vacuum the material into a sealed container for disposal . Emergency measures include rinsing affected skin/eyes with water and seeking medical attention if exposed.

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon analysis and mass spectrometry (MS) for molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using APEX4 or SAINT software) provides precise bond angles and torsion angles, as demonstrated in carbazole analogs (e.g., C2–C1–N1: 129.2°, C1–C6–C7: 179.5°) . Melting point determination (e.g., 224–226°C for phenyl-substituted analogs) also serves as a preliminary purity check .

Q. What are the key considerations for synthesizing this compound from carbazole precursors?

  • Methodological Answer : Propenyl group introduction typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Heck reaction). Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to minimize side reactions like oligomerization. For example, inert atmospheres (N₂/Ar) and catalysts such as palladium acetate enhance selectivity in coupling reactions. Monitor progress via thin-layer chromatography (TLC) and isolate products using column chromatography with non-polar solvents .

Advanced Research Questions

Q. How does the propenyl substituent influence the photophysical properties of carbazole derivatives in optoelectronic applications?

  • Methodological Answer : The propenyl group’s electron-donating nature enhances π-conjugation, redshifted absorption/emission spectra, and charge-carrier mobility. In OLEDs, derivatives like 9-(4-ethynylphenyl)carbazole exhibit improved electroluminescence (EL) efficiency due to extended conjugation and stabilized excited states. Characterize these properties using UV-vis spectroscopy, photoluminescence quantum yield (PLQY) measurements, and cyclic voltammetry (CV) for HOMO/LUMO energy levels. For instance, Sonogashira coupling with ethynyl groups enables tailored bandgap engineering .

Q. What strategies mitigate steric hindrance and regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : Steric effects from the propenyl group can be addressed using bulky directing groups (e.g., boronates) or microwave-assisted synthesis to accelerate reactions. Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions, guiding experimental design. For example, bromination at the 3- and 6-positions of carbazole cores is achievable using FeCl₃ or NBS in dichloromethane, with yields >80% under controlled stoichiometry .

Q. How do crystallographic studies inform the design of this compound-based materials?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π–π stacking, hydrogen bonding) critical for material stability and conductivity. For example, 9-(4-methoxyphenyl)carbazole exhibits a planar carbazole core (C6–C7–C9 torsion: 179.5°) with methoxy groups inducing steric packing. Use software like CrystalExplorer17 to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., C–H···π contacts: 15–20%) .

Q. What biological activity screening approaches are suitable for this compound derivatives?

  • Methodological Answer : Employ in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) to evaluate anticancer or neuroprotective potential. Molecular docking studies (AutoDock Vina) predict binding affinities to targets like topoisomerase II or β-amyloid. For carbazole-triazole hybrids, in vivo pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiling (LD50) are essential for therapeutic development .

Data Contradictions and Resolutions

  • Synthetic Yields : Some methods report lower yields (<50%) for propenyl-functionalized carbazoles due to competing polymerization. Resolution: Optimize catalyst systems (e.g., Pd(PPh₃)₄) and use excess alkene reactants .
  • Biological Activity : BenchChem-reported activities () lack peer-reviewed validation. Resolution: Prioritize data from journals like Molecules or Acta Crystallographica .

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